Silicon disulfide
Description
Significance in Contemporary Materials Science Research
Silicon disulfide's unique properties make it a compound of considerable interest in materials science. Unlike its well-known counterpart, silicon dioxide (SiO₂), which typically forms a three-dimensional network, SiS₂ has a one-dimensional polymeric structure composed of edge-sharing SiS₄ tetrahedra. wikipedia.org This structural difference imparts distinct characteristics to SiS₂.
Layered materials, including SiS₂, are a major focus of current research due to their diverse and tunable properties such as adjustable bandgaps and weak van der Waals forces between layers. rsc.org These characteristics open up a wide range of potential applications. rsc.org The anisotropic nature of SiS₂ rods, for instance, makes them suitable for specialized applications. nih.gov
One of the most promising areas of application for SiS₂ is in energy storage. It is being actively investigated for its potential use in all-solid-state batteries (ASSBs). ssnano.com Specifically, it shows promise as a component in solid-state electrolytes. Research has demonstrated that incorporating SiS₂ into argyrodite-type solid electrolytes can improve ionic conductivity and moisture stability. Furthermore, SiS₂ is being explored as an anode material for lithium-ion batteries (LIBs). rsc.org
Beyond energy storage, SiS₂ is also utilized in the production of ceramics and as a precursor for other silicon-based materials. cymitquimica.comontosight.ai Its thermal stability and resistance to moisture make it a candidate for coatings and sealants for electronic components. Theoretical studies also suggest potential applications in optoelectronics and as a photocatalyst. ssnano.comguidechem.com
Evolution of Research Perspectives on SiS₂ Systems
The understanding of this compound has evolved significantly with advancements in experimental and theoretical techniques. Initially, research focused on its fundamental synthesis and structural characterization. The standard synthesis method involved the reaction of aluminum sulfide (B99878) (Al₂S₃) with silicon dioxide (SiO₂) at high temperatures. d-nb.info Other early methods included heating silicon and sulfur directly. wikipedia.org These high-temperature processes presented challenges due to the volatility of sulfur.
A significant shift in research came with the exploration of SiS₂ under high-pressure conditions. These studies revealed that SiS₂ can undergo phase transitions to form different crystal structures. aip.orgresearchgate.net While ambient-pressure SiS₂ consists of 1D chains of edge-sharing tetrahedra, high-pressure phases exhibit increased connectivity, forming 2D layers and eventually 3D networks. aip.orgresearchgate.net For example, upon compression above 7.4 GPa, a layered phase with silicon in octahedral coordination is formed. aip.org These high-pressure studies are not only of fundamental interest but also provide insights into the formation of planetary materials and interstellar dust, where SiS₂ is believed to exist. wikipedia.org
More recently, research has been driven by the demand for advanced materials in energy applications. This has led to the development of new, more scalable synthesis methods, such as solid-gas phase reactions, to produce high-purity, layered orthorhombic SiS₂. rsc.org The focus has also expanded to include the creation of SiS₂-based glass and glass-ceramics for use as solid electrolytes in lithium-ion batteries. researchgate.netresearchgate.net These materials exhibit high ionic conductivity. researchgate.netresearchgate.net Theoretical investigations using density functional theory (DFT) and other quantum chemical calculations have become increasingly important, providing predictions of new layered phases and insights into the electronic and vibrational properties of SiS₂ clusters and monolayers. aip.orgresearchgate.netmdpi.com
Scope and Objectives of Current SiS₂ Investigations
Current research on this compound is multifaceted, with several key objectives:
Development of Advanced Synthesis Methods: A primary goal is to establish simple, scalable, and cost-effective synthesis routes for high-purity SiS₂. rsc.org This includes optimizing elemental methods and exploring novel techniques like chemical vapor deposition (MOCVD) and electrophoretic deposition (EPD) for thin-film fabrication. nih.gov The synthesis of SiS₂ with specific morphologies, such as nanorods, is also a key area of investigation. nih.gov
Enhancement of Battery Performance: A major thrust of current research is to improve the performance of SiS₂ in energy storage devices. This involves incorporating SiS₂ into solid-state electrolytes to enhance ionic conductivity and stability. rsc.org Researchers are also focused on developing SiS₂-based nanocomposites, for example with amorphous carbon, to achieve high capacity, excellent cycling stability, and high rate capability in lithium-ion battery anodes. rsc.org
Exploration of Novel Properties and Applications: Scientists are actively investigating the properties of two-dimensional (2D) SiS₂ and its heterostructures with other 2D materials, such as tungsten diselenide (WSe₂). mdpi.com These studies aim to understand and tune the electronic and optoelectronic properties for potential applications in next-generation electronics and photovoltaics. ssnano.commdpi.com The potential for SiS₂ in photocatalysis and as a component in advanced ceramic composites is also being explored. guidechem.com
Fundamental Understanding through Theoretical Modeling: Theoretical studies continue to play a crucial role in predicting the behavior of SiS₂ under various conditions. aip.orguniba.sk Current objectives include exploring the full phase diagram of SiS₂ at high pressures, understanding the mechanisms of its interaction with other elements in composites, and predicting the properties of novel SiS₂-based nanostructures. researchgate.netuniba.sk
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | SiS₂ | wikipedia.org |
| Molar Mass | 92.218 g/mol | wikipedia.org |
| Appearance | White, gray, or brown needles | wikipedia.org |
| Density | 1.853 g/cm³ | wikipedia.org |
| Melting Point | 1,090 °C (sublimes) | wikipedia.org |
| Crystal Structure (ambient) | Orthorhombic | |
| Solubility in Water | Decomposes | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(sulfanylidene)silane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/S2Si/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDSWONFYIAAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065606 | |
| Record name | Silicon sulfide (SiS2) | |
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Molecular Weight |
92.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |
| Record name | Silicon disulfide | |
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CAS No. |
13759-10-9 | |
| Record name | Silicon sulfide (SiS2) | |
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| Record name | Silicon disulfide | |
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| Record name | Silicon sulfide (SiS2) | |
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| Record name | Silicon sulfide (SiS2) | |
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| Record name | Silicon disulphide | |
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| Record name | SILICON DISULFIDE | |
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Advanced Synthesis Methodologies for Silicon Disulfide
High-Temperature Solid-State Reaction Pathways
The most established methods for producing silicon disulfide involve high-temperature solid-state reactions. These methods directly react elemental silicon and sulfur or their compounds at high temperatures. However, the direct reaction between silicon and sulfur can be challenging due to silicon's high melting point and sulfur's high vapor pressure. d-nb.info
Solid-Gas Phase Reaction Techniques for SiS₂ Synthesis
Solid-gas phase reactions are a prominent method for synthesizing SiS₂. rsc.org One common technique involves reacting silicon with carbon disulfide (CS₂) vapor. d-nb.inforesearchgate.net In this process, an inert gas like argon is bubbled through liquid CS₂ and then passed over heated, pulverized silicon at temperatures over 1273 K (1000 °C). d-nb.inforesearchgate.net This results in the formation of white, needle-shaped SiS₂. d-nb.inforesearchgate.net Other silicon sources like silicon carbide (SiC) and silicon nitride (Si₃N₄) can also be used. d-nb.inforesearchgate.net
Another solid-gas approach is the reaction of silicon with hydrogen sulfide (B99878) (H₂S) gas at elevated temperatures. While effective, this method requires careful handling due to the toxicity of H₂S gas. The reaction of silicon tetrachloride (SiCl₄) with H₂S is also possible, but it produces hydrochloric acid (HCl) as a byproduct that must be removed. chembk.com
| Reactant 1 | Reactant 2 (Gas) | Temperature | Products | Key Features |
| Silicon (Si) | Carbon Disulfide (CS₂) | >1273 K | SiS₂, Carbon (C) | Can use various silicon sources (Si, SiC, Si₃N₄). d-nb.inforesearchgate.net |
| Silicon (Si) | Hydrogen Sulfide (H₂S) | High | SiS₂, Hydrogen (H₂) | Involves toxic H₂S gas. patsnap.com |
| Silicon Tetrachloride (SiCl₄) | Hydrogen Sulfide (H₂S) | High | SiS₂, Hydrochloric Acid (HCl) | Requires removal of HCl byproduct. chembk.com |
| Silica (B1680970) (SiO₂) | Aluminum Sulfide (Al₂S₃) | >1523 K | SiS₂, Alumina (Al₂O₃) | A standard, though high-temperature, synthesis method. d-nb.info |
Vacuum Ampoule Methodologies for SiS₂ Formation
The vacuum ampoule method is a widely used technique for preparing high-purity, crystalline SiS₂. d-nb.inforsc.org In this process, stoichiometric amounts of elemental silicon and sulfur are sealed in a quartz ampoule under vacuum. rsc.orggoogle.com The ampoule is then heated in a furnace, often with a temperature gradient. google.com This setup prevents oxidation and contamination. iastate.edu
A typical procedure involves placing silicon plates in one section of the ampoule and elemental sulfur in another. google.com The furnace creates distinct temperature zones: a sulfur zone (250–400°C), a reaction zone (900–1000°C), and a deposition zone for the SiS₂ product (550–700°C). google.com The slow heating process is critical to manage the high vapor pressure of sulfur and prevent the ampoule from breaking. d-nb.info This method can yield single crystals of SiS₂ and has been reported to achieve a 100% yield. The process is also used for growing various other types of single crystals from metallic fluxes. cvut.cz
Elemental Reactant Approaches for High-Purity SiS₂ (e.g., Boiling and Steaming Processes)
To obtain high-purity SiS₂, direct reactions between the elements are often preferred as they avoid contaminants from other compounds. acs.orgnih.gov These "elemental methods" can be performed through processes described as "boiling" or "steaming" in a sealed system. acs.orgnih.gov
In the boiling process , solid silicon reacts with liquid sulfur at temperatures between 1023–1073 K (750–800 °C) under the resulting high pressure of sulfur vapor (2.57–3.83 MPa). acs.orgnih.gov For the steaming process , solid silicon is placed at the upper end of a sealed tube and reacts with saturated sulfur vapor produced from liquid sulfur at the bottom. nih.gov These methods have been successful in producing high-purity orthorhombic SiS₂ rods. acs.orgnih.govresearchgate.net Any excess sulfur remaining after the reaction can be removed by washing with a solvent like benzene. acs.orgnih.gov
Solution-Based and Wet-Chemical Synthesis Strategies for SiS₂
While less common due to the high reactivity of SiS₂ with moisture, solution-based synthesis methods are being explored. chembk.comnanotrun.com These strategies offer the potential for lower reaction temperatures and novel material forms.
One such approach is a metathesis reaction, which can be more scalable and cost-effective. mines.edu This has been demonstrated through a multi-step process where sodium sulfide (Na₂S) is first produced and then reacted with lithium chloride (LiCl) to form lithium sulfide (Li₂S). mines.edumines.edu The resulting Li₂S is then reacted with silicon tetrachloride (SiCl₄) in a solvent like ethyl acetate (B1210297) to produce SiS₂ and a lithium chloride byproduct that precipitates out of the solution. mines.edu This represents the first solution-based synthesis of SiS₂. mines.edu Other research has explored reacting lithium sulfide directly with silicon tetrachloride in a nitrogen atmosphere, followed by separation with benzene. chembk.compatsnap.com
Thin Film Deposition Techniques for SiS₂
The creation of this compound thin films is an area of interest for potential electronic and optical applications.
Metal Organic Chemical Vapor Deposition (MOCVD) of SiS₂ Films
Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to deposit high-quality thin films. researchgate.net It is particularly useful for creating compound semiconductors. kindle-tech.com For SiS₂ films, volatile precursors like silicon tetrachloride (SiCl₄) and hydrogen sulfide (H₂S) are introduced into a reaction chamber. The substrate is heated, causing the precursors to decompose and react on the surface, forming a SiS₂ film. journaldephysique.org
The MOCVD process allows for precise control over film thickness and composition. kindle-tech.com However, the precursors used can be hazardous, and the process requires careful management to prevent impurities from being incorporated into the film. universitywafer.com The temperature uniformity during deposition is a critical parameter for ensuring the quality of the grown film. scientific.net
Electrophoretic Deposition (EPD) of SiS₂ Nanoparticles
Electrophoretic Deposition (EPD) is a versatile and cost-effective materials processing technique used to deposit nanoparticle films onto conductive substrates from a colloidal suspension. researchgate.netarxiv.orgmit.edu The process involves applying an electric field across the suspension, which causes charged particles to migrate and deposit onto the oppositely charged electrode. mdpi.commdpi.com EPD offers numerous advantages, including simple equipment, scalability, enhanced material compatibility, and the ability to create uniform coatings on substrates with complex geometries at room temperature. researchgate.netarxiv.orgmit.edu
While direct and extensive research on the specific application of EPD for this compound (SiS₂) nanoparticles is not widely documented in the reviewed literature, the technique has been successfully employed for a range of analogous materials. EPD is a well-established method for depositing films of silica (SiO₂) nanoparticles, a closely related silicon compound. researchgate.net Furthermore, the technique has proven effective for fabricating films from other sulfide nanoparticles, such as copper sulfide (Cu₂S), and for depositing various nanoparticles onto silicon wafer substrates. mdpi.comnih.govdiva-portal.org Given its demonstrated flexibility and success with both silicon-based and sulfide-based nanomaterials, EPD represents a promising and viable method for the future development of SiS₂ nanoparticle films for applications in electronics and energy storage. mdpi.com
Cathodic Arc Plasma Deposition for SiS₂ Thin Films
Cathodic Arc Plasma Deposition, a form of Physical Vapor Deposition (PVD), is a technique that uses an electric arc to vaporize material from a solid cathode target. deptec.com The resulting vaporized material, which exists as a highly ionized and energetic plasma, then condenses on a substrate to form a thin film. mdpi.com This method is capable of depositing a wide variety of materials, including metals, ceramics, and semiconductors, and is noted for producing dense films with strong adhesion. mdpi.combeneq.comustc.edu.cn
There is limited specific reporting on the synthesis of SiS₂ thin films using cathodic arc deposition. However, the technique has been successfully used in closely related applications, demonstrating its potential. For instance, researchers have fabricated highly dense silicon (Si) films with very low roughness using cathodic arc plasma deposition to create model interfaces between a Si anode and a sulfide solid electrolyte for all-solid-state batteries. nih.gov The method is also used to produce various silicon-containing ceramic films, such as Ti-Si-N and CrAlSiN. kjmm.orgdiva-portal.org The versatility of cathodic arc deposition for creating both pure silicon films for sulfide battery interfaces and other multi-element silicon-based films suggests its applicability for the synthesis of SiS₂ thin films. ustc.edu.cnnih.gov
Mechanochemical Synthesis for Amorphous this compound Systems
Mechanochemical synthesis, typically conducted via high-energy ball milling, is an effective method for producing amorphous materials in the this compound system, particularly for solid-state battery applications. scilit.comresearchgate.net This technique uses the kinetic energy from grinding media (e.g., zirconia balls) to induce chemical reactions and structural transformations in solid-state precursors at room temperature. iastate.edu
In the context of SiS₂, this process is primarily used to synthesize amorphous lithium thiosilicate glasses, which are promising solid electrolytes due to their high ionic conductivity. scilit.comresearchgate.net The synthesis typically involves milling crystalline starting materials, such as Lithium Sulfide (Li₂S) and this compound (SiS₂), in a planetary ball mill for extended periods. iastate.edu For example, milling a mixture of 60Li₂S·40SiS₂ (mol%) for 20 hours can produce an amorphous material with a high room-temperature ionic conductivity of approximately 10⁻⁴ S·cm⁻¹. scilit.com This conductivity is comparable to that of glassy powders produced by much more complex melt-quenching techniques. scilit.com
The resulting amorphous materials exhibit excellent properties for solid electrolytes, including a lithium-ion transport number close to unity and a wide electrochemical stability window. scilit.comacs.org The local structure of these mechanochemically synthesized amorphous phases primarily consists of SiS₄ tetrahedral units with no edge-sharing, which is similar to the structure of related materials prepared by other methods. acs.org
Table 1: Research Findings on Mechanochemically Synthesized SiS₂ Systems
| System Composition (mol%) | Precursors | Milling Time (h) | Key Finding | Ionic Conductivity (at RT) | Reference |
| 60Li₂S·40SiS₂ | Crystalline Li₂S, SiS₂ | 20 | Formation of an amorphous material with high Li-ion conductivity. | ~10⁻⁴ S·cm⁻¹ | scilit.com |
| 40Li₃N·60SiS₂ | Crystalline Li₃N, SiS₂ | ~0.33 (20 min) | Rapid synthesis due to explosive reactions; high conductivity and stability. | 2.7 x 10⁻⁴ S·cm⁻¹ | acs.org |
| xLiI·(100-x)(0.6Li₂S·0.4SiS₂) | Crystalline LiI, Li₂S, SiS₂ | Not specified | Amorphous materials with high Li-ion conductivity. | 1 x 10⁻⁴ to 7 x 10⁻⁴ S·cm⁻¹ | jst.go.jp |
| (100−x)(0.6Li₂S·0.4SiS₂)·xLi₄SiO₄ | Crystalline Li₂S, SiS₂, Li₄SiO₄ | 20 | Formation of amorphous oxysulfide powders with high conductivity. | ~10⁻⁴ S·cm⁻¹ | researchgate.net |
Table generated by Gemini, based on data from the cited research articles.
High-Pressure, High-Temperature Synthesis of SiS₂ Polymorphs
This compound is known to exhibit polymorphism, forming different crystal structures under varying conditions of pressure and temperature. issp.ac.runih.gov Beyond the ambient-pressure (NP) phase, several high-pressure (HP) polymorphs of SiS₂ have been synthesized and characterized. nih.govacs.org These syntheses typically involve subjecting mixtures of silicon and sulfur, or the NP-SiS₂ phase itself, to extreme pressures and temperatures. issp.ac.runist.gov
The ambient-pressure phase of SiS₂ has an orthorhombic crystal structure (space group Ibam) where SiS₄ tetrahedra share edges to form one-dimensional chains. issp.ac.runih.gov At high pressures and temperatures, transformations to denser phases occur. Three such phases, HP1, HP2, and HP3, are quenchable, meaning they can be brought back to ambient conditions as metastable phases. issp.ac.runih.gov
The monoclinic HP1 and HP2 phases form at approximately 2.8 GPa and 3.5 GPa, respectively, at a temperature of 1473 K. nih.govacs.org At higher pressures between 4.0 and 7.5 GPa and temperatures of 1373–1703 K, the tetragonal HP3 phase (space group I4̅2d) is formed. nih.govacs.org In this structure, the SiS₄ tetrahedra share vertices to create a three-dimensional network, which is denser than the edge-sharing chain structure of the ambient-pressure phase. nist.gov Further increasing the pressure leads to the formation of the HP4 phase, which features silicon in an octahedral coordination (SiS₆), a significant departure from the tetrahedral coordination found in the other known polymorphs. issp.ac.ru
Table 2: High-Pressure Polymorphs of this compound
| Phase | Synthesis Pressure (GPa) | Synthesis Temperature (K) | Crystal System | Space Group | Key Structural Feature | Reference(s) |
| NP-SiS₂ | Ambient (≤3.83 MPa) | 973–1570 | Orthorhombic | Ibam (No. 72) | Edge-sharing SiS₄ tetrahedra chains | nih.govacs.org |
| HP1-SiS₂ | ~2.8 | 1473 | Monoclinic | P12₁/c1 (No. 14) | Quenchable metastable phase | nih.govacs.org |
| HP2-SiS₂ | ~3.5 | 1473 | Monoclinic | P12₁/c1 (No. 14) | Quenchable metastable phase | nih.govacs.org |
| HP3-SiS₂ | 4.0–7.5 | 1373–1703 | Tetragonal | I4̅2d (No. 122) | Corner-sharing SiS₄ tetrahedra network | nih.govacs.orgnist.govmaterialsproject.org |
| HP4-SiS₂ | >7.4 (onset) | Room Temp (from NP) | Trigonal | P3̅m1 (No. 164) | Octahedral SiS₆ coordination | issp.ac.runih.gov |
Table generated by Gemini, based on data from the cited research articles.
Optimization of SiS₂ Production Processes for Scalability and Cost-Effectiveness
The commercial application of this compound, particularly in next-generation all-solid-state batteries (ASSBs), is hindered by the high cost and difficulty of its synthesis. greencarcongress.comemobility-engineering.com SiS₂ is an expensive material, with prices reported at approximately $1,300 for 20 grams, largely because its synthesis from elemental silicon and sulfur requires high temperatures. greencarcongress.com These high temperatures lead to a significant increase in the vapor pressure of sulfur, which complicates the production process and necessitates specialized, robust equipment. greencarcongress.comemobility-engineering.com
To address these challenges, research has focused on optimizing production processes for better scalability and cost-effectiveness. A significant advancement is the development of a simplified, large-scale synthesis using a solid-gas phase reaction. rsc.org Researchers at the Korea Electrotechnology Research Institute (KERI) established optimized conditions by carefully arranging the silicon and sulfur powders and creating a perfectly sealed reaction environment capable of withstanding the high sulfur vapor pressure at reaction temperatures around 800°C. greencarcongress.com This method produces SiS₂ with quality comparable to commercial products but through a simpler and more economical process. greencarcongress.comemobility-engineering.com This elemental method is considered a priority for scale-up due to the easy availability of raw materials and simpler processing. acs.org
Another promising strategy for scalable and cost-effective production is liquid-phase synthesis. mdpi.commdpi.com This approach, which uses solvents to facilitate the reaction, can offer advantages such as lower reaction temperatures, shorter processing times, and the ability to produce fine particles, which are beneficial for subsequent applications. mdpi.com By developing synthesis methods that use less expensive raw materials and more efficient reaction pathways, such as liquid-phase or optimized elemental methods, the barriers to the commercialization of SiS₂-containing technologies like ASSBs can be significantly reduced. emobility-engineering.commdpi.com
Structural Elucidation and Polymorphism of Silicon Disulfide
Ambient-Pressure Crystalline Phases of SiS₂
At ambient pressure, silicon disulfide exists as a crystalline solid with a unique one-dimensional polymeric structure.
Orthorhombic SiS₂ Crystal Structure (Ibam Space Group)
The stable form of this compound at ambient pressure possesses an orthorhombic crystal structure, belonging to the Ibam space group (No. 72). acs.orgnih.gov This phase is characterized by a unit cell containing four formula units (Z=4). acs.orgnih.gov The structure is comprised of silicon atoms tetrahedrally coordinated to four sulfur atoms. materialsproject.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | acs.orgnih.gov |
| Space Group | Ibam (No. 72) | acs.orgnih.gov |
| Lattice Parameters | a = 9.6152(6) Å, b = 5.6224(2) Å, c = 5.5543(4) Å | acs.org |
| Unit Cell Volume | 300.264(16) ų | acs.org |
| Formula Units (Z) | 4 | acs.orgnih.gov |
One-Dimensional Polymeric Structure Composed of Edge-Sharing SiS₄ Tetrahedrons
The orthorhombic phase of SiS₂ is distinguished by its one-dimensional polymeric chains. wikipedia.orgdbpedia.org These chains are formed by SiS₄ tetrahedra that share edges, creating infinite ribbons extending along the c-axis. nih.govmaterialsproject.orgnih.gov The bonding within these chains is strong and covalent, while the interactions between adjacent chains are weaker van der Waals forces. nih.govchemtube3d.com This anisotropic bonding is responsible for the fibrous nature of the material. nih.govnanotrun.com
High-Pressure Polymorphs and Pressure-Induced Phase Transitions in SiS₂
This compound undergoes a series of phase transitions when subjected to high pressures, leading to the formation of several polymorphs with distinct crystal structures and coordination environments. acs.org
Transition from Tetrahedral to Octahedral Si-S Coordination
A significant transformation occurs in SiS₂ under high pressure, where the coordination number of silicon increases from four (tetrahedral) to six (octahedral). researchgate.netissp.ac.ru This transition is a classic example of the pressure-coordination principle, where higher pressure favors more densely packed structures with higher coordination numbers. issp.ac.ru The transition from tetrahedral SiS₄ to octahedral SiS₆ units marks a fundamental change in the bonding and structure of the material. issp.ac.rufau.de This transformation begins at pressures around 12 GPa and leads to the formation of the HP4 phase. issp.ac.ru
Characterization of HP1-, HP2-, HP3-, and HP4-SiS₂ Phases
Several high-pressure (HP) phases of SiS₂ have been identified and characterized. acs.orgresearchgate.net The HP1, HP2, and HP3 phases are quenchable, meaning they can be brought back to ambient conditions. acs.org
HP1-SiS₂: This monoclinic phase (space group P12₁/c1) forms at approximately 2.8 GPa. acs.orgresearchgate.net It features a layered structure where the one-dimensional chains of the ambient-pressure phase interconnect. researchgate.net This phase contains both edge- and corner-sharing SiS₄ tetrahedra. nih.govresearchgate.net
HP2-SiS₂: Forming at around 3.5 GPa, this phase is also monoclinic (P12₁/c1) but with a different unit cell than HP1. acs.orgresearchgate.net It consists of a three-dimensional network of both edge- and corner-sharing SiS₄ tetrahedra. nih.govresearchgate.net
HP3-SiS₂: This tetragonal phase (space group I4̅2d) appears between 4.0 and 7.5 GPa. acs.orgnih.gov It is characterized by a structure composed solely of corner-sharing SiS₄ tetrahedra, creating a three-dimensional network. nih.govresearchgate.net
HP4-SiS₂: This trigonal phase (space group P3̅m1) forms at pressures between 27.5 and 29.6 GPa and is not quenchable to ambient conditions. acs.org It possesses a CdI₂-type structure with silicon atoms in an octahedral coordination environment (SiS₆). issp.ac.ru The sulfur atoms form hexagonal close-packed layers, with silicon atoms occupying half of the octahedral voids. issp.ac.ru
| Phase | Formation Pressure | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| HP1-SiS₂ | 2.8 GPa | Monoclinic | P12₁/c1 | Edge- and corner-sharing SiS₄ tetrahedra (layered) | acs.orgnih.govresearchgate.net |
| HP2-SiS₂ | 3.5 GPa | Monoclinic | P12₁/c1 | Edge- and corner-sharing SiS₄ tetrahedra (3D network) | acs.orgnih.govresearchgate.net |
| HP3-SiS₂ | 4.0–7.5 GPa | Tetragonal | I4̅2d | Corner-sharing SiS₄ tetrahedra (3D network) | acs.orgnih.govnih.gov |
| HP4-SiS₂ | 27.5–29.6 GPa | Trigonal | P3̅m1 | Octahedral SiS₆ coordination (CdI₂-type) | acs.orgissp.ac.ru |
Structural Stability of SiS₂ under Extreme Conditions
The ambient-pressure orthorhombic phase of SiS₂ is stable up to a pressure of 6.9 GPa at room temperature. acs.orgnih.gov Beyond this, it transforms into the various high-pressure polymorphs. The HP4 phase with its octahedral coordination has been shown to be stable to pressures well above 43.7 GPa. issp.ac.ru Theoretical calculations suggest that a layered octahedral structure is highly stable from 4 GPa up to at least 100 GPa. researchgate.net Research indicates that SiS₂ remains stable up to 155 GPa before decomposing into other silicon-sulfur compounds. researchgate.net This demonstrates the remarkable stability of the this compound framework under extreme compression.
Advanced Characterization Techniques for SiS₂ Structural Analysis
The detailed structural elucidation and understanding of polymorphism in this compound (SiS₂) rely on a suite of advanced analytical techniques. These methods provide critical information on crystal structure, phase purity, vibrational properties, local atomic environments, elemental composition, and morphology.
X-ray Diffraction (XRD) and Rietveld Refinement for Crystal Structure and Phase Purity
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and assessing the phase purity of SiS₂. acs.org XRD patterns of synthesized SiS₂ can be indexed to identify the specific polymorph present, such as the common orthorhombic phase (space group Ibam). acs.orgnih.gov For instance, studies have successfully synthesized pure orthorhombic SiS₂ phases, which was confirmed by XRD analysis showing that the diffraction patterns matched the standard for this phase. nih.gov
Rietveld refinement is a powerful method used in conjunction with XRD to refine the crystal structure parameters from powder diffraction data. acs.orgnih.gov This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and site occupancies. nih.gov The refinement process can also account for preferred orientation of polycrystalline grains, which can be characterized by the texture index. acs.org
Successful Rietveld refinement provides detailed structural information, as demonstrated in the analysis of an orthorhombic SiS₂ sample. The refinement converged with good agreement indices, confirming the structural model and providing accurate lattice parameters. nih.gov This level of detail is crucial for understanding the structure-property relationships in SiS₂. For example, the orthorhombic SiS₂ phase is known to have anisotropic chemical bonds. nih.gov
There are five known polymorphs of SiS₂. The ambient-pressure (NP) phase possesses an orthorhombic structure and is stable up to 6.9 GPa at room temperature. The other four are high-pressure (HP) phases, with HP1, HP2, and HP3 being quenchable to ambient conditions. acs.org The HP4-phase, which has a trigonal structure, is not quenchable and can only be formed under high pressure. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Ibam (No. 72) |
| Lattice Parameter a (Å) | 9.6152(6) |
| Lattice Parameter b (Å) | 5.6224(2) |
| Lattice Parameter c (Å) | 5.5543(4) |
| Unit Cell Volume (ų) | 300.264(16) |
| Calculated Density (g·cm⁻³) | 2.0400 |
| Data sourced from a study on synthesized SiS₂ rods. nih.gov |
Raman Spectroscopy for Vibrational Modes and Phase Identification of SiS₂
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a unique fingerprint for different crystalline phases and local structural arrangements. This makes it an invaluable tool for the phase identification of SiS₂ and for studying its behavior under different conditions, such as high pressure.
Different polymorphs of SiS₂ exhibit distinct Raman spectra. For instance, the ambient pressure orthorhombic phase (NP-SiS₂) shows its most intense Raman band at approximately 434 cm⁻¹. In contrast, the high-pressure phases HP1-SiS₂, HP2-SiS₂, and HP3-SiS₂ have their most intense bands at 408 cm⁻¹, 404 cm⁻¹, and 324 cm⁻¹, respectively. nih.gov These differences in the vibrational spectra allow for the clear identification of each phase. nih.gov
Raman spectroscopy has been instrumental in studying the high-pressure synthesis of layered SiS₂ with octahedral coordination. aip.org In these studies, Raman spectra were used to characterize the synthesized material and monitor its structural evolution with increasing pressure. The spectra of the high-pressure phase showed vibrational peaks consistent with theoretical predictions for the Pm1 space group. aip.org Furthermore, the pressure dependence of the Raman peak intensities and line shapes indicated a continuous bandgap closing, suggesting a transition towards a metallic or narrow bandgap semiconductor state at very high pressures. aip.org
| SiS₂ Phase | Most Intense Raman Band (cm⁻¹) |
| NP-SiS₂ (orthorhombic) | 434 |
| HP1-SiS₂ (monoclinic) | 408 |
| HP2-SiS₂ (monoclinic) | 404 |
| HP3-SiS₂ (tetragonal) | 324 |
| Data sourced from a comparative study of SiS₂ polymorphs. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si MAS-NMR) for Local Structural Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful technique for probing the local structural environments of silicon atoms in both crystalline and amorphous materials. mdpi.com This method is sensitive to the coordination and connectivity of Si atoms, allowing for the differentiation between various structural units. nih.gov
In the context of silicon sulfides, ²⁹Si MAS-NMR can distinguish between corner-sharing and edge-sharing SiS₄ tetrahedra. researchgate.net It can also identify secondary chemical shift effects that reflect the number of bridging versus non-bridging sulfur atoms. researchgate.net This information is crucial for understanding the short-range order in glassy and amorphous SiS₂-based materials.
For example, in studies of Li₂S-SiS₂ glasses, ²⁹Si MAS-NMR spectra have been used to identify different silicon environments and to quantify their relative populations. researchgate.net This has provided insights into the microstructure of these glasses, revealing the presence of different structural units. researchgate.net The ability of NMR to probe the local structure without the need for long-range order makes it a complementary technique to XRD. mdpi.com
| Silicon Species (Qⁿ) | Description | Typical Chemical Shift Range (ppm) |
| Q⁰ | Isolated silicate tetrahedra | -66.5 to -74.5 |
| Q¹ | End-chain silicate tetrahedra | Varies |
| Q² | Mid-chain silicate tetrahedra | -84 to -87.5 |
| Q³ | Silicate tetrahedra in layers | Varies |
| Q⁴ | Three-dimensional network of silicate tetrahedra | Varies |
| Note: Chemical shifts are relative to a standard like tetramethylsilane (B1202638) (TMS) and can vary based on the specific chemical environment. mdpi.com |
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Compositional Analysis
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of materials. kts-trc.co.kr In the context of this compound, ICP-OES can be employed to accurately quantify the amounts of silicon and sulfur, as well as any impurities that may be present. acs.org This is essential for verifying the stoichiometry of the synthesized SiS₂ and for ensuring its chemical purity. acs.org
The accuracy of ICP-OES analysis is dependent on the sample preparation method. For sulfide-based materials like SiS₂, challenges such as the volatilization of sulfur can arise. kts-trc.co.kr Therefore, specialized sample preparation techniques, such as alkali dissolution in an inert atmosphere, may be necessary to ensure accurate and reliable results. kts-trc.co.kr Proper sample digestion is critical for the complete dissolution of SiS₂, which can be challenging due to its reactivity. s4science.atykcs.ac.cn
ICP-OES has been used in studies of SiS₂ to confirm the composition of the synthesized powders. For example, in one study, ICP analysis was used to analyze the chemical composition of SiS₂ powders prepared by an elemental method. acs.org This analysis is crucial for correlating the material's properties with its precise chemical makeup.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and microstructure of materials at high magnifications. nih.govresearchgate.net For this compound, SEM provides valuable information about the size, shape, and texture of the synthesized particles or crystals.
SEM has been utilized to investigate the morphology of SiS₂ rods prepared by an elemental method. acs.org The images obtained can reveal details about the growth mechanism and the macroscopic and microscopic anisotropy of the material. acs.org The morphology of SiS₂ can be influenced by the synthesis conditions, and SEM is an essential tool for observing these effects. For instance, different synthesis processes can lead to different macroscopic morphologies, while the microstructural anisotropy may be intrinsically governed by the crystal structure. acs.org
In addition to providing topographical information, SEM can be equipped with detectors for energy-dispersive X-ray spectroscopy (EDX), which allows for elemental analysis of specific areas of the sample, complementing the bulk compositional analysis from techniques like ICP-OES. openagrar.de
Theoretical and Computational Investigations of Silicon Disulfide
Density Functional Theory (DFT) Applications in SiS₂ Research
DFT calculations have been instrumental in elucidating the fundamental characteristics of SiS₂ polymorphs. By solving the quantum mechanical equations that govern electron behavior, DFT allows for the accurate prediction of material properties from first principles.
The electronic band structure, which describes the ranges of energy that an electron is allowed to have, is a critical property determining the electronic and optical behavior of a material. DFT calculations have been used to determine the band structures of various SiS₂ phases.
For instance, calculations have shown that the orthorhombic α-phase of SiS₂ is an indirect-gap semiconductor with a calculated band gap of 2.44 eV. researchgate.net In contrast, the β-phase is predicted to be a direct-gap semiconductor with a band gap of 2.95 eV. researchgate.net The nature of the band gap (direct or indirect) is crucial for applications in optoelectronic devices. Layered SiS₂ with octahedral coordination, synthesized at high pressures, is also a semiconductor. aip.orgaip.org First-principle calculations have revealed that a monolayer of SiS₂ is an indirect band gap semiconductor. mdpi.com
The table below summarizes the calculated band gap values for different SiS₂ phases.
| Phase/Structure | Calculation Method | Band Gap (eV) | Type |
| α-SiS₂ (orthorhombic) | DFT | 2.44 | Indirect |
| β-SiS₂ | DFT | 2.95 | Direct |
| Monolayer SiS₂ | GGA-PBE | 1.39 | Indirect |
| Monolayer SiS₂ | HSE06 | 2.34 | Indirect |
| Layered (P-3m1) at 10 GPa | DFT | ~2.0 | Indirect |
Table 1: Calculated electronic band gap values for various phases of Silicon Disulfide. Data sourced from multiple DFT studies. researchgate.netmdpi.comresearchgate.net
The electronic density of states (DOS) provides information about the number of available electronic states at each energy level. Analysis of the DOS is crucial for understanding the nature of chemical bonding and the electronic properties of a material.
For α-SiS₂, the calculated total DOS in the valence band shows good correlation with experimental X-ray photoelectron spectroscopy data. researchgate.net Electronic density maps reveal a mix of covalent and ionic bonding within the SiS₂ chains and weak van der Waals interactions between the chains. researchgate.net In studies of SiS₂/WSe₂ hetero-bilayers, the projected DOS shows that near the valence band maximum, the states are dominated by W and Se atoms, while states above the Fermi level are contributed by Si and S atoms. mdpi.com This detailed information is vital for designing heterostructures with specific electronic functionalities.
DFT calculations are particularly powerful for predicting how materials behave under extreme conditions, such as high pressure. For SiS₂, these predictions have revealed fascinating pressure-induced electronic transitions.
Theoretical studies predicted that layered, octahedrally coordinated SiS₂ phases would exhibit a continuous decrease in their indirect bandgap as pressure increases, eventually leading to metallization. aip.org One study predicted that a CdI₂-type layered structure, which becomes stable above 4 GPa, is a semiconductor with an indirect band gap of about 2 eV at 10 GPa. researchgate.netresearchgate.net This band gap is predicted to decrease with increasing pressure, leading to metallization at around 40 GPa. researchgate.netresearchgate.netresearchgate.net This transition occurs due to the overlap between the top of the valence band (with significant S-character) and the bottom of the conduction band (with significant Si-character). aip.org Even after metallization, SiS₂ is expected to be a relatively poor metal with a low density of states near the Fermi energy. aip.org Experimental Raman spectroscopy studies on layered SiS₂ synthesized at high pressure are consistent with this predicted continuous bandgap closing, with an onset of a metallic or narrow bandgap state observed at about 57 GPa. aip.orgaip.org
DFT can be used to perform structural optimization, finding the lowest energy (and therefore most stable) atomic arrangement for a given set of atoms. This capability is essential for predicting new, undiscovered polymorphs and understanding the relative stability of known phases.
Evolutionary structure searches combined with DFT calculations have successfully predicted several high-pressure phases of SiS₂. aip.org For example, calculations predicted that above 4 GPa, three different 2D layered phases with octahedrally coordinated silicon (space groups P-3m1, P6₃mc, and R-3m) become more stable than the known tetrahedrally coordinated phases. aip.org The P-3m1 structure was found to be the most stable up to 100 GPa. aip.org These calculations also show that while the tetrahedral-to-octahedral coordination switch is expected under pressure, the formation of layered structures through edge-sharing SiS₆ octahedra is a unique feature. aip.orgresearchgate.net Furthermore, phonon calculations indicate that these high-pressure layered phases are dynamically stable and could potentially be recovered at ambient pressure. researchgate.netresearchgate.net
Prediction of Bandgap Evolution and Closing under Pressure for SiS2
Quantum Chemical Studies of Silicon-Sulfur Clusters
Beyond bulk crystalline phases, quantum chemical calculations provide detailed insights into the properties of small, isolated silicon-sulfur clusters. These studies are fundamental to understanding the initial stages of SiS₂ growth and the nature of silicon-sulfur bonding at the molecular level.
Quantum chemical methods, including DFT, have been employed to explore the potential geometrical structures and relative stabilities of (SiS₂)n clusters, where 'n' is the number of SiS₂ units. researchgate.netresearchgate.netresearchgate.netresearchgate.net These calculations involve proposing various initial geometries and optimizing them to find the lowest energy isomers.
For neutral (SiS₂)n clusters (n=1-6), studies have identified the most stable structures and analyzed their electronic properties and vibrational spectra. researchgate.netresearchgate.net For the simple SiS₂ monomer, calculations have predicted a linear structure as the lowest energy isomer. aip.org For anionic clusters, (SiS₂)n⁻, it has been found that the growth trend is based on the binding of Si and S atoms, with SiS₂⁻ acting as a core unit. aip.orgresearchgate.net Studies on both anionic and neutral clusters up to n=2 and m=4 (SiₙSₘ) show a preference for planar configurations, with the exception of slightly bent structures for Si₂S₄⁻ and Si₂S₂. aip.org These theoretical predictions about cluster growth and stability provide a basis for understanding the formation mechanisms of larger silicon-sulfur materials. researchgate.netresearchgate.netjlu.edu.cn
Vibrational Spectra Simulations for SiS2 Cluster Species
Theoretical simulations of the vibrational spectra of this compound (SiS2) clusters provide crucial insights into their geometric structures and bonding characteristics. These computational studies, primarily employing Density Functional Theory (DFT), predict the infrared (IR) signatures that can guide experimental detection.
Quantum chemical calculations have been systematically performed to explore the geometrical structures and vibrational frequencies of various SiS2 cluster species. For anionic clusters, (SiS2)n⁻, where n ranges from 1 to 6, DFT calculations reveal distinct vibrational patterns. researchgate.net The simulations show that the characteristic IR signatures are dependent on the cluster size. For instance, the n=1 cluster exhibits a signature at 1290 cm⁻¹, while clusters with n=2–4 have signatures near 900 cm⁻¹, and those with n=5–6 appear around 1080 cm⁻¹. researchgate.net These predictions offer a roadmap for future experimental identification of these small silicon-sulfur oligomers. researchgate.net
For neutral (SiS2)n clusters (n=1–6), DFT calculations have also been used to analyze the vibrational spectra of the most stable geometries. researchgate.net Similarly, studies on cationic clusters, (SiS2)n⁺ (n=1–5), have involved analyzing the vibrational spectra of the most stable structures to understand their growth mechanisms. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations also serve as a powerful tool for determining vibrational spectra. aps.org By calculating forces from a total-energy functional, MD simulations can yield the ground-state structure and the corresponding vibrational spectrum. aps.org While this has been demonstrated for small silicon clusters, the methodology is transferable to SiS2 systems. aps.org The accuracy of these simulations is benchmarked against experimental data where available, and methods like Hartree-Fock (HF) are also used for comparison and validation of the results. researchgate.net Franck-Condon simulations are utilized to compare theoretical predictions with experimental photoelectron spectra, as demonstrated in the analysis of the SiS⁻ cluster, where calculated geometries and vibrational frequencies at the B3LYP/aug-cc-pVTZ level were used. aip.org
The table below summarizes some of the calculated vibrational frequencies for SiS2-related species.
| Species | Method | Calculated Vibrational Frequency (cm⁻¹) | Source |
| (SiS2)₁⁻ | DFT | 1290 | researchgate.net |
| (SiS2)₂₋₄⁻ | DFT | ~900 | researchgate.net |
| (SiS2)₅₋₆⁻ | DFT | ~1080 | researchgate.net |
| SiS (in SiS⁻ analysis) | B3LYP/aug-cc-pVTZ | 557 | aip.org |
This table is generated based on available data from computational studies and is not exhaustive.
Electronic Structure Analysis of SiS2 Cluster Anions and Cations
The electronic structure of this compound cluster ions, both anions and cations, has been a subject of extensive theoretical investigation to understand their stability, bonding, and growth patterns. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations, often in conjunction with experimental techniques like photoelectron spectroscopy. aip.org
Anionic Clusters (SiS₂ₙ⁻): Investigations into binary silicon-sulfur cluster anions, SiₙSₘ⁻, have provided detailed electronic information. aip.org For instance, in a study of SiₙSₘ⁻ (n=1,2; m=1-4), photoelectron spectroscopy was used to determine the vertical detachment energies (VDEs) and adiabatic detachment energies (ADEs). aip.org These experimental values are then compared with theoretical calculations to identify the most stable geometric structures. The results indicate that most of these small anionic clusters prefer planar configurations. aip.org
For the specific series (SiS₂)ₙ⁻ (n=1–6), DFT calculations have been employed to explore their geometrical and electronic structures. researchgate.net These studies suggest that the growth of these cluster anions proceeds with SiS₂ acting as a fundamental building unit, where sulfur atoms form bridges between the silicon atoms. researchgate.netaip.org The electronic properties, such as electron affinity and the energies of molecular orbitals (HOMO/LUMO), are analyzed to understand the stability and reactivity of these clusters. For SiS₂⁻, two isomers were identified: a linear-like structure (isomer 2A) and a bent structure (isomer 2B). The calculated VDE of isomer 2A (2.67 eV) showed excellent agreement with experimental measurements (2.79 eV), suggesting it is the more probable structure. researchgate.net The SSiS bond angle in this isomer was found to be 133.6°. researchgate.netaip.org
Cationic Clusters (SiS₂ₙ⁺): Similar theoretical approaches have been applied to SiS₂ cluster cations. Quantum chemical studies on (SiS₂)ₙ⁺ (n=1–3) using DFT have explored their potential energy surfaces to find the most stable geometries. researchgate.netresearchgate.net The analysis of the electronic structure and vibrational spectra of these stable cations helps in predicting their formation mechanisms. researchgate.net The general finding is that the growth trend for both cationic and anionic (SiS₂)ₙ clusters is based on the binding of Si and S atoms, with SiS₂⁺ or SiS₂⁻ acting as a core and SiS₂ as the repeating unit. researchgate.netresearchgate.net
The following table presents key electronic properties determined for various SiS₂ cluster ions.
| Cluster Ion | Property | Method | Value | Source |
| SiS⁻ | Electron Affinity (ADE) | Experiment/Calculation | 0.477 ± 0.040 eV | aip.org |
| SiS₂⁻ | Vertical Detachment Energy (VDE) | Experiment | 2.79 eV | researchgate.net |
| SiS₂⁻ (Isomer 2A) | Vertical Detachment Energy (VDE) | B3LYP Calculation | 2.67 eV | researchgate.net |
| SiS₂⁻ (Isomer 2A) | SSiS Bond Angle | B3LYP Calculation | 133.6° | researchgate.netaip.org |
| SiS₂⁻ (Isomer 2B) | SSiS Bond Angle | B3LYP Calculation | 90.7° | researchgate.netaip.org |
This table summarizes selected data from theoretical and experimental studies on the electronic properties of SiS₂ cluster ions.
Molecular Dynamics (MD) Simulations for SiS2 Systems and Related Glasses
Molecular dynamics (MD) simulations are a powerful computational technique used to study the structure and dynamics of SiS₂-based systems, particularly in the amorphous or glassy state. These simulations provide atomic-level insights into material properties that are often difficult to probe experimentally.
MD simulations have been extensively applied to investigate sodium sulfide-silicon sulfide (B99878) (xNa₂S + (1-x)SiS₂) glasses, which are promising solid electrolytes for sodium-ion batteries. osti.govnih.govacs.org Both ab initio MD (AIMD) and classical MD methods are utilized. AIMD, which is based on first-principles electronic structure calculations, is used to determine ion conduction mechanisms and calculate energy barriers for ion hopping by correlating them with the local short-range structure. osti.govacs.org For instance, AIMD simulations on 0.50Na₂S + 0.50SiS₂ glass have elucidated these fundamental transport properties. osti.govnih.gov
Due to the high computational cost of AIMD, classical MD simulations are employed for larger systems and longer timescales, which are necessary for accurately calculating properties like ionic conductivity. osti.gov These classical simulations rely on empirical force fields, such as the Buckingham-type potential, which are parameterized to reproduce experimental data or results from AIMD. osti.gov The validation of these force fields is a critical step, often done by comparing the simulated structure with experimental X-ray or neutron scattering data. osti.govresearchgate.net
Studies on xNa₂S-(1-x)SiS₂ glasses have shown that the ionic conductivity is in the range of 10⁻⁵ S/cm at room temperature for the x=0.50 composition and increases significantly with higher Na₂S content. osti.govnih.gov These simulations provide theoretical insights into how the concentration of the network modifier (Na₂S) affects the glass structure and, consequently, the ionic conductivity, aiding in the design of materials with enhanced performance. osti.govacs.org For example, simulations covering compositions from x=0.33 to x=0.67 have systematically mapped out this relationship. osti.govnih.gov Unexpectedly, at very high modifier content (x ≥ 50%), simulations have revealed that the increase in conductivity with x can become weak, suggesting a complex interplay between carrier concentration and network structure.
Computational Modeling of this compound-Based Heterostructures
Computational modeling, primarily using first-principles calculations based on Density Functional Theory (DFT), is instrumental in exploring the properties of novel heterostructures incorporating two-dimensional (2D) this compound. These theoretical studies predict the structural, electronic, and optical characteristics of these materials, paving the way for their application in nanoelectronics and optoelectronics. nih.govmdpi.com
A significant area of research is the study of van der Waals heterostructures formed by stacking a monolayer of SiS₂ with other 2D materials, such as transition metal dichalcogenides. mdpi.com For example, the SiS₂/WSe₂ hetero-bilayer has been investigated in detail. nih.govmdpi.comgrafiati.com DFT calculations are used to determine the most stable stacking configuration, with the AB-2 stacking model being identified as the most favorable for SiS₂/WSe₂. nih.govmdpi.comgrafiati.com
A key finding for the SiS₂/WSe₂ heterostructure is the formation of a type-II band alignment. nih.govgrafiati.com This alignment, where the conduction band minimum and valence band maximum are located in different layers, is highly desirable for optoelectronic devices as it promotes the efficient separation of photogenerated electron-hole pairs. nih.gov The indirect band gap of the SiS₂/WSe₂ hetero-bilayer is predicted to be narrow, with values of 0.154 eV (using the GGA-PBE functional) and 0.738 eV (using the more accurate HSE06 functional). nih.govmdpi.comgrafiati.com
Furthermore, these computational models reveal that the electronic properties of SiS₂-based heterostructures are highly tunable. The band gap can be effectively modulated by applying biaxial strain or an external vertical electric field, while still maintaining the beneficial type-II band alignment. nih.govgrafiati.com This tunability offers a promising route for engineering the properties of 2D material-based devices for specific applications. nih.gov
| Property | Method | Value | Source |
| Pristine Monolayer SiS₂ | |||
| Band Gap | GGA-PBE | 1.39 eV (Indirect) | nih.govmdpi.com |
| Band Gap | HSE06 | 2.34 eV (Indirect) | nih.govmdpi.com |
| SiS₂/WSe₂ Hetero-bilayer | |||
| Stacking Stability | DFT | AB-2 is most stable | nih.govmdpi.com |
| Band Alignment | DFT | Type-II | nih.govgrafiati.com |
| Band Gap | GGA-PBE | 0.154 eV (Indirect) | nih.govmdpi.comgrafiati.com |
| Band Gap | HSE06 | 0.738 eV (Indirect) | nih.govmdpi.comgrafiati.com |
This table presents calculated electronic properties for monolayer SiS₂ and its heterostructure with WSe₂.
Advancements in Computational Methodologies for Silicon Chalcogenides
The theoretical investigation of silicon chalcogenides, including SiS₂, has been propelled by significant advancements in computational methodologies. These methods range from high-accuracy quantum chemical calculations on small clusters to large-scale simulations of bulk and nanoscale materials.
Density Functional Theory (DFT) is a cornerstone for studying the electronic structure, geometry, and vibrational properties of silicon chalcogenides. researchgate.netresearchgate.netmdpi.commdpi.com Different levels of theory and functionals are employed depending on the target property. For instance, the B3LYP hybrid functional is effective for optimizing the structures of larger clusters and calculating their vibrational spectra. researchgate.netnaturalspublishing.com For more accurate electronic properties, especially band gaps in solids and heterostructures, hybrid functionals like Heyd–Scuseria–Ernzerhof (HSE06) are often used, as they provide results closer to experimental values than standard functionals like GGA-PBE. nih.govmdpi.comeuropean-mrs.com
Ab initio and Classical Molecular Dynamics (MD) are crucial for studying the dynamics and thermodynamic properties of these materials, especially in the liquid and glassy states. osti.govresearchgate.net While ab initio MD provides high accuracy without empirical parameters, its computational cost is high. osti.gov To overcome this, there is ongoing development of robust empirical force fields (potentials), such as the Buckingham-Coulomb type, for use in classical MD simulations. These force fields are carefully parameterized and validated against experimental data or ab initio results to ensure their reliability for simulating large systems over long durations. osti.govresearchgate.net
Coupled-Cluster (CC) Methods , such as CCSD(T), represent a high level of theory for providing benchmark-quality results for small molecules and clusters, although they are computationally very demanding. aip.org They are often used to validate the accuracy of more computationally efficient methods like DFT. Automated schemes that extrapolate results to the complete basis set limit have been developed to achieve even higher accuracy for properties like equilibrium geometries and harmonic frequencies. aip.org
Other Advanced Methods: The search for novel materials and properties also involves the use of global optimization methods and specialized simulation packages. acs.org For example, the Vienna Ab initio Simulation Package (VASP) is widely used for DFT calculations on periodic systems. mdpi.com For vibrational analysis, programs like Gaussian are used, which require that the geometry be fully optimized at the same level of theory for the results to be valid. uni-rostock.de The development of new computational algorithms, including those integrating machine learning, is an active area of research aimed at solving complex problems in materials science more efficiently. copernicus.orgmdpi.comifors.org These advanced methodologies are essential for predicting the properties of new silicon chalcogenide phases and guiding experimental synthesis and characterization. mdpi.comnih.gov
Reactivity and Reaction Mechanisms of Silicon Disulfide
Hydrolytic and Alcoholytic Reactions of SiS₂ and Their Mechanisms
SiS₂ (s) + 2 H₂O (l) → SiO₂ (s) + 2 H₂S (g) webqc.org
The mechanism of hydrolysis is analogous to the hydrolysis of other silicon halides and involves the nucleophilic attack of water molecules on the electron-deficient silicon atoms within the polymeric -(Si(μ-S)₂)n- chains. wikipedia.org This initial attack leads to the cleavage of the Si-S bonds and the formation of silanethiol (B8362989) (Si-SH) intermediates. These intermediates are unstable and rapidly undergo further hydrolysis, ultimately leading to the formation of the thermodynamically stable silicon dioxide and hydrogen sulfide (B99878). The strong Si-O bonds in SiO₂ provide a significant thermodynamic driving force for this reaction. brainly.com
SiS₂ also reacts with alcohols in a process known as alcoholysis. nanotrun.com The reaction products depend on the steric bulk of the alcohol used. wikipedia.org With a primary alcohol like ethanol (B145695) (C₂H₅OH), the reaction yields tetraethyl orthosilicate (B98303) (Si(OC₂H₅)₄) and hydrogen sulfide. wikipedia.org
SiS₂ (s) + 4 C₂H₅OH (l) → Si(OC₂H₅)₄ (l) + 2 H₂S (g)
However, when a bulkier tertiary alcohol such as tert-butanol (B103910) ((CH₃)₃COH) is used, the steric hindrance prevents complete substitution at the silicon center. wikipedia.org In this case, the reaction produces tris(tert-butoxy)silanethiol ([(CH₃)₃CO]₃SiSH). wikipedia.org
SiS₂ (s) + 3 (CH₃)₃COH (l) → [(CH₃)₃CO]₃SiSH (l) + H₂S (g) wikipedia.org
The mechanism for alcoholysis is similar to hydrolysis, involving nucleophilic attack by the alcohol's oxygen atom on the silicon atom. nih.gov For less hindered alcohols, this process continues until all sulfur atoms are replaced by alkoxy groups. For bulky alcohols, steric repulsion between the large alkoxy groups prevents the final substitution, resulting in the formation of a silanethiol. sciencelink.netrsc.org
Reactions of SiS₂ with Other Sulfide Compounds (e.g., Thiosilicate Formation)
Silicon disulfide acts as a Lewis acid and reacts with various metal sulfides, which act as Lewis bases, to form a class of compounds known as thiosilicates. wikipedia.orgnanotrun.com These materials contain anions with silicon-sulfur backbones, analogous to the silicate (B1173343) anions formed from silicon dioxide. wikipedia.org The general formula for thiosilicate anions can be represented as [SiS₂₊ₙ]²ⁿ⁻. wikipedia.org
For example, SiS₂ reacts with alkali metal sulfides like sodium sulfide (Na₂S), alkaline earth metal sulfides like magnesium sulfide (MgS), and other metal sulfides such as aluminum sulfide (Al₂S₃) to produce the corresponding thiosilicates. wikipedia.org
SiS₂ + Na₂S → Na₂SiS₃ SiS₂ + MgS → MgSiS₃ spiedigitallibrary.org
These reactions are typically carried out at high temperatures in the solid state. The resulting thiosilicates can have various structures, from isolated [SiS₄]⁴⁻ tetrahedra to more complex polymeric chains and networks, depending on the stoichiometry and the cation involved. wikipedia.orgspiedigitallibrary.org For instance, Fe₂SiS₄ features isolated SiS₄ tetrahedra. wikipedia.org
SiS₂ also reacts with ammonia, where it undergoes ammonolysis. In liquid ammonia, it has been reported to form crystalline (NH₄)₂[SiS₃(NH₃)]·2NH₃, which contains the tetrahedral thiosilicate anion [SiS₃(NH₃)]²⁻. wikipedia.orgrsc.org This demonstrates the ability of the SiS₂ framework to react with and incorporate other nucleophilic species besides sulfide ions.
Solid-State Reactions Involving SiS₂ and Related Reaction Mechanisms
Solid-state reactions are fundamental to the synthesis of this compound and its application in materials science. A common laboratory and industrial synthesis of SiS₂ involves the reaction between silicon dioxide (SiO₂) and aluminum sulfide (Al₂S₃) at elevated temperatures (1100-1300°C). wikipedia.orgnanotrun.com
3 SiO₂ (s) + 2 Al₂S₃ (s) → 3 SiS₂ (s) + 2 Al₂O₃ (s)
Another primary synthesis method is the direct reaction of elemental silicon and sulfur at high temperatures (above 1273 K). d-nb.infogreencarcongress.com This method is challenging due to the high melting point of silicon and the high vapor pressure of sulfur. d-nb.info The reaction can proceed through different pathways, including solid-liquid and solid-gas phase reactions, depending on the conditions. nih.govresearchgate.net
Solid-Liquid Boiling Process : At temperatures like 1073 K and under the corresponding saturated sulfur vapor pressure (e.g., 3.83 MPa), liquid sulfur reacts with solid silicon. nih.govresearchgate.net
Solid-Gas Steaming Process : Gaseous sulfur species (like S₂(g)) react directly with the solid silicon surface. researchgate.netresearchgate.net A proposed mechanism involves the reaction of Si with CS₂ to form SiS₂, with SiS(g) as a vapor-phase intermediate that subsequently deposits as solid SiS₂. d-nb.info
In situ X-ray diffraction studies of SiS₂ synthesis have revealed a sequence of phase transformations: an amorphous Si-S intermediate forms first (500–700°C), followed by the nucleation of a metastable trigonal phase (700–800°C), which finally transforms into the stable orthorhombic SiS₂ phase at temperatures above 800°C.
The table below summarizes key parameters for different SiS₂ synthesis methods.
| Synthesis Method | Reactants | Temperature (°C) | Key Mechanism | Product Phase |
| Metathesis | SiCl₄ + Li₂S | 140 | Solution-based metathesis in ethyl acetate (B1210297). chembk.commines.edu | Amorphous/Nanocrystalline SiS₂ mines.edu |
| Exchange Reaction | SiO₂ + Al₂S₃ | 1100 - 1300 | Solid-state exchange. nanotrun.comacs.org | Orthorhombic SiS₂ nanotrun.com |
| Direct Elemental | Si + S | 750 - 850 | Solid-liquid or solid-gas reaction. nih.gov | Orthorhombic SiS₂ nih.gov |
| CS₂ Gas Method | Si + CS₂ | > 1000 | Vapor-solid reaction via SiS(g) intermediate. d-nb.info | Orthorhombic SiS₂ d-nb.info |
This table provides an interactive overview of different synthesis routes for this compound.
Formation Mechanisms of Solid Electrolyte Interphases (SEI) at Silicon/Sulfide Interfaces
In all-solid-state batteries (ASSBs), the interface between the electrode and the solid electrolyte is critical for performance. When silicon is used as an anode with sulfide-based solid electrolytes (such as those derived from SiS₂ or Li₂S-P₂S₅), a solid electrolyte interphase (SEI) forms upon cycling. The formation of a stable SEI is crucial for preventing continuous electrolyte decomposition and ensuring efficient Li-ion transport.
The addition of SiS₂ to argyrodite-type solid electrolytes (e.g., Li₆PS₅Cl) has been shown to improve both ionic conductivity and moisture stability. greencarcongress.comrsc.org During the initial charging/discharging cycles of a battery with a silicon anode, the sulfide electrolyte undergoes reductive decomposition at the low potentials of lithiated silicon. This decomposition leads to the formation of the SEI layer.
The SEI at the silicon/sulfide interface is a complex mixture of lithium sulfides (e.g., Li₂S), polysulfides, and other reduction products from the electrolyte components (e.g., Li₃P). The mechanism involves the electrochemical reduction of the Si-S and P-S bonds in the electrolyte. The formation of a dense, electronically insulating, yet ionically conducting SEI is the desired outcome. The specific composition and properties of the SEI depend on the electrolyte formulation and the cycling conditions. Research indicates that incorporating SiS₂ can contribute to a more stable SEI, enhancing the long-term cycling performance of the battery. rsc.org
Silicon Disulfide in Glassy and Amorphous Materials Research
Glass-Forming Systems Incorporating SiS₂ (e.g., Li₂S-SiS₂ and Multi-Component Sulfide (B99878) Glasses)
Silicon disulfide is a fundamental glass-former in various sulfide-based glass systems. The binary system, lithium sulfide-silicon disulfide (Li₂S-SiS₂), has been extensively studied and serves as a foundational platform for developing highly conductive solid electrolytes. acs.orgresearchgate.net These glasses are notable for their high lithium-ion conductivity, with some compositions reaching conductivities on the order of 10⁻⁴ S/cm at room temperature. acs.orgiastate.edu
To enhance properties such as ionic conductivity, thermal stability, and the glass-forming region, SiS₂ is often incorporated into multi-component systems. These systems can include other glass formers like phosphorus pentasulfide (P₂S₅) and germanium disulfide (GeS₂), as well as network modifiers like lithium oxide (Li₂O) and various lithium salts (e.g., Li₃PO₄, Li₃BO₃). researchgate.netresearchgate.netceramics.org For instance, the addition of small amounts of lithium ortho-oxosalts (LiₓMOᵧ) to Li₂S-SiS₂ glasses has been shown to improve both conductivity, reaching up to 10⁻³ S/cm, and stability against crystallization. researchgate.net
The exploration of these multi-component glasses is driven by the desire to combine the advantageous properties of different constituents. For example, while sulfide glasses offer high ionic conductivity, oxide glasses provide better chemical stability. ceramics.org By creating mixed oxy-sulfide glasses, researchers aim to achieve a balance of these desirable traits.
| Glass System Composition | Room Temperature Ionic Conductivity (S/cm) | Reference |
| 0.5Li₂S - 0.5SiS₂ | ~10⁻⁴ | iastate.edu |
| 95(60Li₂S·40SiS₂)·5Li₃BO₃ | 10⁻³ | researchgate.net |
| 95(0.6Li₂S·0.4SiS₂)·5Li₄SiO₄ | >10⁻⁴ | researchgate.net |
| 0.03Li₃PO₄ - 0.59Li₂S - 0.385SiS₂ | 0.69 x 10⁻³ | google.com |
| 0.58Li₂S + 0.42(0.9SiS₂ + 0.1LiPO₃) | 1.4 x 10⁻³ | acs.org |
| 0.3Li₂S - 0.7(0.5SiS₂ - 0.5GeS₂) | Enhanced, ~2 orders of magnitude increase | acs.org |
This table is interactive. Click on the headers to sort the data.
Structural Units and Network Modification in SiS₂-Based Glasses (e.g., SiO₂S₂ and SiO₃S Tetrahedral Units)
The structure of SiS₂-based glasses is characterized by a network of interconnected tetrahedra. In pure SiS₂ glass, these are primarily SiS₄ tetrahedra. The introduction of network modifiers like Li₂S leads to the formation of non-bridging sulfur atoms, which alters the glass network and facilitates ionic movement.
In more complex oxy-sulfide glasses, the local structure becomes more diverse with the formation of mixed-anion tetrahedral units. Spectroscopic studies, such as 29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR), have identified the presence of SiO₂S₂ and SiO₃S tetrahedral units in Li₂S-SiS₂-LiₓMOᵧ systems. researchgate.netresearchgate.net The relative amounts of these units have a significant impact on the material's properties. For example, a higher concentration of these mixed oxy-sulfide units, particularly those with more bridging oxygen atoms, has been associated with both high ionic conductivity and improved thermal stability. researchgate.net Conversely, an abundance of SiO₂S₂ and SiO₃S units has been linked to a decrease in conductivity in certain compositions. researchgate.net
The modification of the glass network is a key strategy for tuning the properties of these materials. The type and concentration of the network modifier influence the degree of polymerization of the glass network and the number of charge-carrying ions.
Influence of Mixed Glass Formers on SiS₂ Glass Properties
The "mixed glass former effect" is a phenomenon observed in some glass systems where the substitution of one glass former for another, while keeping the modifier content constant, leads to non-linear changes in properties like ionic conductivity. ceramics.org This effect can be either positive, resulting in an enhancement of properties, or negative.
In SiS₂-containing glasses, mixing with other glass formers such as GeS₂ or P₂S₅ can have a profound impact. For example, in the 0.3Li₂S–0.7[(1-x)SiS₂–xGeS₂] system, a significant enhancement of ionic conductivity by about two orders of magnitude has been observed for specific compositional ranges. acs.orgscispace.com This has been attributed to phase separation within the glass, leading to the formation of high-conductivity pathways. acs.org
Thermal Stability and Crystallization Behavior of Amorphous SiS₂ Materials
The thermal stability of amorphous SiS₂-based materials is a critical factor for their practical application, especially in solid-state batteries which can experience temperature fluctuations during operation. Amorphous materials are metastable and have a tendency to crystallize upon heating, which can lead to a sharp decrease in ionic conductivity. Therefore, a wide temperature range between the glass transition temperature (T₉) and the crystallization temperature (T₋) is desirable.
Pure SiS₂ glasses have a high tendency to crystallize, which can make their synthesis challenging, often requiring rapid quenching techniques. academie-sciences.fr The addition of network modifiers and other glass formers can significantly improve thermal stability. For instance, adding small amounts of Li₃BO₃ or Li₃AlO₃ to the Li₂S–SiS₂ system not only maintains high ionic conductivity but also enhances thermal stability against crystallization. researchgate.netresearchgate.net Similarly, the incorporation of Li₃PO₄ can also improve glass stability. researchgate.net
The crystallization process in these glasses involves the transformation of the amorphous network, including the unique mixed-anion structural units like SiOnS₄₋ₙ, into more stable crystalline phases. researchgate.net Understanding and controlling this behavior is essential for designing durable and reliable amorphous SiS₂-based materials.
| Glass System | Glass Transition Temperature (T₉) | Crystallization Temperature (T₋) | Reference |
| 0.5Li₂S–xAl₂S₃–(0.5 − x)SiS₂ (increasing x) | Increases with Al₂S₃ content | - | academie-sciences.fr |
| (100-x)(0.6Li₂S·0.4SiS₂)·xLi₃PO₄ (x=5) | Maximized | Maximized | researchgate.net |
| 50(0.67Li₂S•0.33SiS₂)•50(0.75Li₂S•0.25P₂S₅) | ~200°C | ~230°C and ~350°C | |
| 0.58Li₂S + 0.42[(1 – x)SiS₂ + xLiPO₃] (x=0.2) | Maximized | Maximized | acs.org |
This table is interactive. Click on the headers to sort the data.
Ionic Transport Mechanisms in SiS₂-Containing Glassy Electrolytes
The high ionic conductivity of SiS₂-containing glassy electrolytes is a result of the facile movement of lithium ions through the amorphous network. The transport mechanism is intrinsically linked to the structure of the glass. In these materials, lithium ions are the primary charge carriers. researchgate.net
Advanced Applications and Research Directions for Silicon Disulfide Based Materials
Silicon Disulfide as a Component in Solid-State Electrolytes for Energy Storage Devices
The transition to all-solid-state batteries (ASSBs) is a key goal in energy storage research, aimed at developing safer and more energy-dense alternatives to conventional lithium-ion batteries with flammable liquid electrolytes. greencarcongress.comacs.org this compound has been identified as a promising component in the development of solid-state electrolytes (SSEs), particularly sulfide-based SSEs, which are noted for their high ionic conductivity and good processability. emobility-engineering.comfrontiersin.orgmdpi.com
Role in Enhancing Ionic Conductivity and Moisture Stability of Electrolytes
A significant challenge for sulfide (B99878) SSEs is their inherent instability when exposed to moisture, which can lead to the release of toxic hydrogen sulfide (H₂S) gas and degradation of the material, hindering large-scale manufacturing. frontiersin.orgresearchgate.net Research has shown that the incorporation of this compound into solid-state electrolytes, such as the argyrodite-type Li₆PS₅Cl, can notably improve both ionic conductivity and moisture stability. greencarcongress.comemobility-engineering.com The addition of SiS₂ helps to create a more robust electrolyte structure that is less susceptible to hydrolysis. emobility-engineering.com This enhanced stability is crucial for the practical implementation of ASSBs, as it can simplify manufacturing processes and reduce costs. greencarcongress.com
Studies have demonstrated that solid-state electrolytes formulated with this compound exhibit significantly higher ionic conductivity compared to their counterparts without SiS₂. greencarcongress.com This improvement is attributed to the favorable interfacial properties created by the presence of SiS₂, which facilitates more efficient lithium-ion transport within the solid electrolyte. rsc.org The low activation energy associated with these SiS₂-containing electrolytes further underscores their potential for high-performance energy storage devices. emobility-engineering.comrsc.org
Integration into All-Solid-State Batteries (ASSBs) and Interfacial Studies
The successful integration of this compound into ASSBs is heavily dependent on understanding and controlling the interfacial reactions between the electrolyte and the electrodes. mdpi.comnih.gov The interface between a silicon anode and a sulfide solid electrolyte is a critical area of research, as the reactions occurring here dictate the battery's performance and cycle life. nih.govacs.org
Upon initial cycling of an ASSB with a silicon anode and a sulfide electrolyte like Li₃PS₄, an interfacial layer is formed. nih.govacs.org This layer, often referred to as a solid electrolyte interphase (SEI), is composed of reduction or oxidation products of the electrolyte, including lithium sulfide (Li₂S), this compound (SiS₂), and phosphorus pentasulfide (P₂S₅) glasses. nih.govacs.org This SEI layer, once formed, acts as a lithium-conductive and electron-insulating barrier, which is essential for enabling reversible lithiation and delithiation of the silicon anode. nih.govacs.org
The formation of a stable and uniform SEI is paramount for the long-term cycling stability of ASSBs. acs.org Research efforts are focused on strategies to create a robust artificial interphase between the lithium metal anode and the sulfide electrolyte to prevent dendrite growth and electrolyte reduction. researchgate.net The use of SiS₂ as a component in the electrolyte contributes to the formation of a more stable interface, mitigating the degradation issues that can plague ASSBs. rsc.org
This compound as Electrode Material in Lithium-Ion Batteries
Beyond its role in electrolytes, this compound is also being investigated as a high-capacity anode material for lithium-ion batteries (LIBs). rsc.org Silicon-based anodes are highly attractive due to their exceptionally high theoretical specific capacity, which is more than ten times that of traditional graphite (B72142) anodes. mdpi.commdpi.com However, they suffer from significant challenges, primarily the large volume changes that occur during the charge and discharge cycles, which can lead to pulverization of the material and rapid capacity decay. mdpi.comresearchgate.net
Anode Performance and Lithiation/Delithiation Characteristics
As an anode material, this compound has demonstrated impressive performance. rsc.org It exhibits high lithiation and delithiation capacities, which translate to a high energy storage capability. greencarcongress.comrsc.org For instance, a SiS₂ nanocomposite fabricated with amorphous carbon showed a high lithiation/delithiation capacity of 1610/1363 mAh g⁻¹. emobility-engineering.comrsc.org This is a significant improvement over conventional graphite anodes.
The initial Coulombic efficiency (ICE), which measures the ratio of charge output to charge input in the first cycle, is a critical parameter for anode materials. SiS₂-based anodes have shown a high ICE of 84.7%, indicating efficient initial cycling. emobility-engineering.comrsc.org Furthermore, they have demonstrated extremely high cycling stability, maintaining their performance over hundreds of cycles. greencarcongress.comrsc.org Researchers have also identified the destruction and recovery of the layered structures of SiS₂ during charging and discharging in liquid electrolyte-based lithium-ion batteries, providing valuable insights into its electrochemical behavior. greencarcongress.comemobility-engineering.com
Nanocomposite Formulations for Improved Electrode Performance
To address the challenges associated with silicon-based anodes, researchers are developing nanocomposite formulations. greencarcongress.com By incorporating conductive materials like amorphous carbon, the electrical conductivity of the electrode is enhanced, and the volume expansion of silicon during lithiation is mitigated. emobility-engineering.comrsc.org These nanocomposites can be fabricated through simple mechanical processes, making them suitable for large-scale production. greencarcongress.com
The use of nanocomposites leads to improved rate capability, meaning the battery can be charged and discharged at higher rates without significant performance degradation. rsc.org Various strategies are being explored to create stable silicon-based composite anodes, including the use of graphene and other carbon materials to form 3D porous structures that can accommodate the volume changes and maintain the integrity of the electrode. mdpi.comnih.gov These advanced formulations are key to unlocking the full potential of this compound as a high-performance anode material.
| Material | Lithiation Capacity (mAh g⁻¹) | Delithiation Capacity (mAh g⁻¹) | Initial Coulombic Efficiency (%) | Cycling Stability |
| SiS₂/amorphous carbon nanocomposite | 1610 emobility-engineering.comrsc.org | 1363 emobility-engineering.comrsc.org | 84.7 emobility-engineering.comrsc.org | High stability after 800 cycles greencarcongress.comrsc.org |
| Si/SiOC/C nanohybrid | - | 443 (after 100 cycles) researchgate.net | - | 83.4% capacity retention researchgate.net |
| Si@HZIF-C/Ag composite | - | 900.0 (after 300 cycles) researchgate.net | - | - |
| SiNWs/G@C composite | ~674.4 rsc.org | - | - | 90.04% capacity retention after 100 cycles rsc.org |
| Si/EG/C anode | - | - | - | ~78.3% capacity retention after 500 cycles mdpi.com |
SiS₂ in Advanced Ceramics and Composites Research for High-Performance Materials
The field of advanced ceramics is focused on developing materials with superior mechanical, thermal, and electrical properties for demanding applications in aerospace, defense, and energy sectors. cgcri.res.inmatcharappjournal.com These materials, including silicon carbide (SiC) and silicon nitride (Si₃N₄), are known for their strength, hardness, and resistance to heat and chemicals. matcharappjournal.com
While direct research on the use of this compound as a primary component in advanced ceramics is not as extensively documented as its battery applications, its constituent elements, silicon and sulfur, are integral to various advanced materials. For instance, silicon carbide is a prominent advanced ceramic produced from silicon dioxide and carbon. matcharappjournal.com The synthesis and properties of sulfide-based materials are of interest in creating new composite materials with tailored functionalities. mdpi.com
The development of ceramic matrix composites (CMCs) often involves combining ceramic materials with other elements to enhance properties like toughness. mdpi.comresearchgate.net Research in this area explores new synthesis and processing techniques to create novel structural and functional ceramics. mdpi.com The principles of creating stable and high-performance sulfide-based electrolytes and electrode materials could potentially be adapted for the development of new ceramic composites with unique electrical or thermal properties. The focus of advanced ceramics research includes the development of materials for cutting tools, thermal barrier coatings, and sensors, areas where novel material compositions are continuously sought. cgcri.res.inmdpi.com
Exploration of SiS2 for Optoelectronic Devices
This compound (SiS2) is a subject of growing research interest for its potential in optoelectronic devices, owing to its unique electronic and optical properties. ssnano.com As a semiconductor, SiS2 is being investigated for a range of applications, from solar cells to light-emitting diodes, representing a frontier in materials science beyond traditional silicon-based technologies. nanotrun.comcymitquimica.com
Potential in Photovoltaic Applications and Solar Cells
This compound has been identified as a candidate material for photovoltaic applications, particularly in the development of thin-film solar cells. nanorh.com Its semiconductor properties and a bandgap of approximately 2.3 eV suggest its potential for use in photovoltaic devices. nanotrun.com Research has explored SiS2's optical and photovoltaic properties for applications in solar power and related technologies. ssnano.com
Theoretical studies have further bolstered interest in SiS2 for solar energy conversion. For instance, investigations into vertically stacked two-dimensional (2D) van der Waals heterostructures of tin disulfide (SnS2) and this compound (SiS2) point to their potential as efficient photovoltaic materials. researchgate.net The band alignment in such heterostructures can create an indirect band-gap p-type semiconductor, which is a promising configuration for photovoltaic applications. researchgate.net While not yet commercialized for this purpose, the fundamental properties of SiS2 warrant continued exploration for next-generation solar cells. nanotrun.com
Applications in Light-Emitting Diodes (LEDs)
The semiconductor properties of this compound also position it as a material of interest for light-emitting diodes (LEDs). Although research is in the early stages, theoretical calculations suggest that SiS2's significantly reduced band gap compared to silicon dioxide (SiO2) could make it suitable for specialized applications like ultraviolet (UV) light-emitting diodes. researchgate.net
In a more applied context, SiS2-based compounds are being utilized in the development of materials for LEDs. For example, research into phosphor materials has shown that compositions within the (Li2S)60(SiS2)x(P2S5)40−x range can be used to create phosphors like Li2BaSiS4:Eu²⁺. researchgate.net This particular phosphor exhibits cyan-blue light emission and has a broad excitation range, indicating its potential for application in LEDs. researchgate.net Additionally, silicon phosphide, a related compound, is a key material in the production of LEDs. justdial.com
Semiconductor Properties and Carrier Transport Studies in SiS2
This compound is an inorganic compound that exhibits notable semiconductor properties, including high thermal stability and electrical conductivity. nanotrun.comcymitquimica.comjustdial.com Unlike the three-dimensional network of its oxide counterpart, SiO2, SiS2 features a one-dimensional polymeric structure composed of edge-sharing SiS4 tetrahedra. nanotrun.commaterialsproject.org This structural arrangement leads to significant anisotropy in its properties. acs.org
Research has quantified some of its key semiconductor characteristics. The bandgap of SiS2 is reported to be indirect, with calculated values around 2.3 eV to 2.727 eV. nanotrun.comnist.gov Theoretical studies have delved into its electronic transport properties, with density functional theory (DFT) calculations revealing that the Si-S bonds in SiS2 are considerably more covalent than the Si-O bonds in silica (B1680970). researchgate.net
Carrier transport mechanisms have been investigated in materials derived from SiS2. A study on films made from crystalline silicon nanoparticles, synthesized via the decomposition of SiS2, demonstrated that charge carrier transport occurs through the nanoparticle network. The current-voltage characteristics of a device fabricated with these nanoparticles showed non-Ohmic and non-rectifying contacts, behaving like back-to-back connected Schottky diodes, where the current is limited by carrier transport through the silicon nanoparticle film. Furthermore, theoretical work on 2D monolayers of SiS2 predicts good charge carrier mobility, suggesting promise for nanoelectronic applications. acs.org
| Property | Value | Source(s) |
| Bandgap Type | Indirect | nanotrun.com |
| Bandgap Value | ~2.3 eV | nanotrun.com |
| 2.727 eV (SCF bandgap) | nist.gov | |
| Structure | Orthorhombic (ambient pressure) | acs.org |
| One-dimensional chains of edge-sharing SiS₄ tetrahedra | materialsproject.org |
Catalytic Properties and Applications of this compound in Chemical Synthesis
This compound is emerging as a material with potential catalytic applications. Its high specific surface area and porous structure make it a candidate for use as a catalyst or a catalyst support in various chemical reactions. nanotrun.com Research has identified its potential in reactions involving sulfur chemistry and in facilitating processes such as hydrogenation and redox reactions. nanotrun.comnanotrun.com The unique chemical behavior of five- and six-coordinate silicon species, which can be found in related compounds, points to potential catalytic activity. ceramics-silikaty.cz While the application of SiS2 in catalysis is not as established as that of materials like mesoporous silica, its distinct properties merit further investigation for developing new catalytic systems. nanotrun.comceramics-silikaty.cz
Nanostructured this compound Research (Nanoparticles, Nanowires, Nanosheets) and Their Unique Properties
The development of nanostructured forms of this compound, including nanoparticles, nanowires, and nanosheets, is a significant area of current research. These nanostructures are explored for their potential in advancing fields like nanoelectronics.
Nanowires/Nanorods: Orthorhombic SiS2 rods, a type of one-dimensional nanostructure, have been successfully synthesized. acs.org These rods exhibit significant anisotropy, a direct consequence of their crystal structure which consists of chains of [SiS4] tetrahedra linked by strong covalent bonds along one axis and weaker forces in the other directions. acs.org This structural anisotropy is an intrinsic property that could be leveraged in specialized applications. acs.org Other one-dimensional nanostructures, such as silicon nanowires, are also being extensively studied for their potential in electrodes and other electronic components. espublisher.com
Nanoparticles: The synthesis of silicon nanoparticles has been achieved through the decomposition of this compound. One method involves the decomposition of SiS2 in a water-acid mixture, followed by chemical etching, to produce crystalline silicon nanoparticles smaller than 5 nm. Another attempted method is the solvothermal synthesis from tetramethoxysilane, which resulted in amorphous nanoparticles of around 9 nm. unl.pt Nanostructured electrodes, including those made from nanoparticles, are being investigated to mitigate issues like volume expansion in battery applications. oaes.cc
Nanosheets (2D Layers): Theoretical research has heavily focused on two-dimensional (2D) SiS2 monolayers. researchgate.netresearchgate.net First-principles calculations predict that these nanosheets are dynamically stable and possess promising electronic and optoelectronic properties. researchgate.netacs.org Studies suggest that monolayer SiS2 is a semiconductor whose properties, such as its indirect band-gap, can be tuned by applying strain. researchgate.net These 2D layers are considered promising for future applications in nanoelectronics and optoelectronics due to predictions of good charge carrier mobility. acs.org
Potential of SiS2 as a Thermoelectric Material
Theoretical studies have identified this compound as a promising material for thermoelectric applications, which involve the direct conversion of heat into electricity. researchgate.netresearchgate.net The efficiency of a thermoelectric material is determined by its figure of merit (ZT). Calculations based on density functional theory (DFT) and Boltzmann transport equations predict that 2D semiconducting SiS2 monolayers could achieve a high ZT. researchgate.netresearchgate.net
The promising thermoelectric performance is attributed to a predicted ultralow lattice thermal conductivity. researchgate.net For a SiS2 monolayer, the ZT value is calculated to be as high as 0.77 for p-type doping at a temperature of 900 K. researchgate.net Another study projects a ZT of 0.78 at 500 K. researchgate.net These high theoretical ZT values, combined with the material's composition of light elements, suggest that nanostructured SiS2 could be a highly effective material for fabricating efficient thermoelectric generators to recover waste heat. researchgate.netresearchgate.net
| Material Form | Predicted ZT Value | Temperature (K) | Doping Type | Source(s) |
| SiS2 Monolayer | 0.77 | 900 | p-type | researchgate.net |
| SiS2 Monolayer | 0.71 | 900 | n-type | researchgate.net |
| SiS2 Monolayer | 0.78 | 500 | - | researchgate.net |
Q & A
Advanced Research Question
- APTES functionalization : Treat substrates with 3-aminopropyl-triethoxysilane to create amine-terminated surfaces, improving SiS₂ adhesion via electrostatic interactions .
- Plasma treatment : Oxygen or argon plasma cleans substrates and increases surface hydrophilicity.
- Intermediate layers : Deposit a thin titanium or chromium layer (1–5 nm) to promote covalent bonding .
What advanced computational models predict the thermal expansion behavior of SiS₂ in heterostructures?
Advanced Research Question
- Molecular dynamics (MD) simulations : Use reactive force fields (ReaxFF) to model thermal expansion coefficients under varying temperatures (300–800 K).
- First-principles calculations : Incorporate Grüneisen parameters to account for phonon contributions.
- Experimental validation : Compare with XRD thermal scans to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
